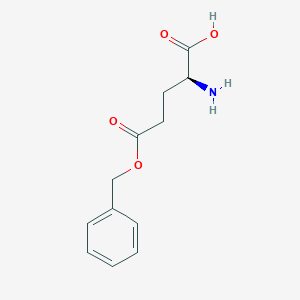

H-Asp-OBzl

Overview

Description

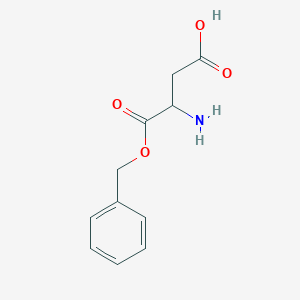

H-Asp-OBzl, also known as (3S)-3-amino-4-(benzyloxy)-4-oxobutanoic acid, is a derivative of aspartic acid . It has a molecular weight of 223.23 and is typically stored in a dark place at room temperature .

Synthesis Analysis

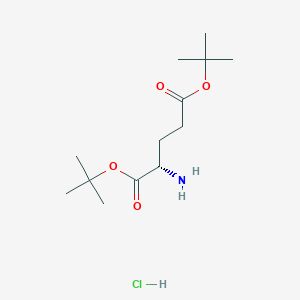

This compound is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid . It is also used in the preparation of the L-aspartic series of thrombin inhibitors and diketopiperazine tetrapeptides .Molecular Structure Analysis

The molecular formula of this compound is C11H13NO4 . It has an average mass of 223.225 Da and a monoisotopic mass of 223.084457 Da .Physical and Chemical Properties Analysis

This compound has a boiling point of 391°C at 760 mmHg . Its melting point is 176°C . The compound has a flash point of 190.3 . It is a solid at room temperature .Scientific Research Applications

Chiral Recognition and Molecular Imprinting : H-Asp-OBzl derivatives are used in molecularly imprinted materials for studying chiral recognition abilities. The effect of solvent composition on the chiral recognition ability of these materials has been investigated, revealing that a 50 vol% aqueous ethanol solution provides optimum chiral recognition (Kondo & Yoshikawa, 2001).

Peptide Synthesis and Conformational Studies : Research on the synthesis of peptides containing this compound has provided insights into peptide conformational aspects in solutions. For instance, the synthesis of polypeptide containing ordered sequences of leucyl and β-benzyl-aspartyl residues has shown α-helical conformation in solution (D'alagni, Bemporad, & Garofolo, 1972).

Oligopeptide Transporter Research : this compound derivatives have been studied for their interaction with the oligopeptide transporter, with investigations focusing on the stability, metabolism, and transport of these compounds in various biological media. This research is crucial for understanding the absorption mechanisms of peptides and designing effective drug delivery systems (Steffansen et al., 1999).

Redox Properties and Electrochemical Studies : The preparation and characterization of novel ferrocenoyl-dipeptides containing this compound have been reported. These compounds exhibit reversible one-electron oxidations in solution, with their redox properties being significantly influenced by the nature of the solvent (Baker, Kraatz, & Quail, 2001).

Prodrug Design and Stability Analysis : this compound has been used in model prodrugs to investigate their aqueous stability and in vitro metabolism in different gastrointestinal media. This research helps in understanding the potential of certain peptides as pro-moieties in drug design (Lepist et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

H-Asp-OBzl, also known as (S)-3-Amino-4-(benzyloxy)-4-oxobutanoic acid , is an aspartic acid derivative

Mode of Action

The specific mode of action of this compound is not well-documented. As an aspartic acid derivative, it might interact with its targets in a manner similar to aspartic acid. This could involve binding to active sites or other interaction domains, potentially altering the function or activity of the target molecule .

Biochemical Pathways

Aspartic acid, the parent compound, plays a role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway for cellular energy production . .

Result of Action

As an aspartic acid derivative, it may have roles in protein synthesis or metabolism, but the specific effects would depend on its precise targets and mode of action .

Properties

IUPAC Name |

3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7362-93-8 | |

| Record name | NSC186918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.